N-[4-(acetylamino)phenyl]-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Description
N-(4-ACETAMIDOPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE: is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as acetamide, triazole, and benzoxazine
Properties
Molecular Formula |
C23H24N6O4S |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[[4-methyl-5-[1-(3-oxo-1,4-benzoxazin-4-yl)ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H24N6O4S/c1-14(29-18-6-4-5-7-19(18)33-12-21(29)32)22-26-27-23(28(22)3)34-13-20(31)25-17-10-8-16(9-11-17)24-15(2)30/h4-11,14H,12-13H2,1-3H3,(H,24,30)(H,25,31) |
InChI Key |
WFOFEPXDAAUDNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=C(N1C)SCC(=O)NC2=CC=C(C=C2)NC(=O)C)N3C(=O)COC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETAMIDOPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes may involve:
Formation of the Acetamidophenyl Group: This step involves the acetylation of a phenylamine derivative to form the acetamidophenyl group.
Synthesis of the Triazole Ring: The triazole ring is synthesized through cyclization reactions involving appropriate precursors.
Formation of the Benzoxazine Ring: This step involves the cyclization of a phenolic compound with an amine derivative to form the benzoxazine ring.
Final Coupling Reaction: The final step involves coupling the synthesized intermediates under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETAMIDOPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE: undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole and benzoxazine rings.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can yield alcohols or amines.
Scientific Research Applications
N-(4-ACETAMIDOPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE: has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ACETAMIDOPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and proteins can lead to anticancer activities by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
N-(4-ACETAMIDOPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE: can be compared with similar compounds such as:
- 1-(4-ACETAMIDOPHENYL)-3-(4-METHYL-3-NITROPHENYL)UREA
- 7-[4-(4-ACETAMIDOPHENYL)SULFONYL-1-PIPERAZINYL]-1-ETHYL-6-FLUORO-4-OXO-3-QUINOLINECARBOXYLIC ACID
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of functional groups in N-(4-ACETAMIDOPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
